7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one
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Overview
Description
7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family. This compound is characterized by the presence of a chromenone core substituted with a 4-chlorophenylmethoxy group at the 7-position and a 3,5-dimethylphenoxy group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 3,5-dimethylphenol, and chromenone derivatives.
Formation of Intermediates: The 4-chlorophenol is reacted with a suitable alkylating agent to form 4-chlorophenylmethanol. Similarly, 3,5-dimethylphenol is reacted with an appropriate reagent to form 3,5-dimethylphenoxy intermediate.
Coupling Reactions: The intermediates are then coupled with the chromenone core through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of quinones and related oxidized derivatives.
Reduction: Formation of reduced chromenone derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Gene Expression: Modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one
- 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 7-Methoxy-3-phenyl-4H-chromen-4-one
Uniqueness
The uniqueness of 7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenylmethoxy and 3,5-dimethylphenoxy groups enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C24H19ClO4 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)chromen-4-one |
InChI |
InChI=1S/C24H19ClO4/c1-15-9-16(2)11-20(10-15)29-23-14-28-22-12-19(7-8-21(22)24(23)26)27-13-17-3-5-18(25)6-4-17/h3-12,14H,13H2,1-2H3 |
InChI Key |
ZSKTWVJZAHSQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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